molecular formula C12H15F3N2O5S B1520302 2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate CAS No. 1235440-73-9

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate

Cat. No. B1520302
CAS RN: 1235440-73-9
M. Wt: 356.32 g/mol
InChI Key: FRFQTASFAWKKMH-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate, also known as TFDMC, is a chemical compound with the molecular formula C12H15F3N2O5S and a molecular weight of 356.32 g/mol . The compound is characterized by its IUPAC name 2,2,2-trifluoroethyl 5-(N,N-dimethylsulfamoyl)-2-methoxyphenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F3N2O5S/c1-17(2)23(19,20)8-4-5-10(21-3)9(6-8)16-11(18)22-7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . These properties can be determined through laboratory analysis or found in specialized chemical databases.

Scientific Research Applications

Directed Lithiation and Substitution

  • Directed Lithiation: Keith Smith et al. (2013) demonstrated that certain carbamate compounds can be lithiated at low temperatures, leading to high yields of substituted products through reactions with various electrophiles. This process showcases the compound's role in facilitating specific bond formation crucial for creating complex organic molecules (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Aryne Precursors for Organic Synthesis

  • Aryne Precursors: Ashok Ganta and T. Snowden (2007) identified that certain triflate precursors derived from carbamates provide efficient routes to synthesize aryne intermediates. These intermediates are pivotal in constructing complex aromatic compounds, highlighting the utility in organic synthesis (Ashok Ganta & T. Snowden, 2007).

Deoxofluorination Agent for Fluorinated Compounds

  • Broad-Spectrum Deoxofluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, is highlighted by G. Lal et al. (1999) for its effectiveness in transforming alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, showcasing its versatility and enhanced thermal stability over traditional deoxofluorination agents (G. Lal, G. Pez, Reno Joseph Pesaresi, & F. M. Prozonic, 1999).

Synthesis of Weinreb Amides

  • One-Flask Synthesis of Weinreb Amides: The work by A. Tunoori, J. White, and G. Georg (2000) on converting carboxylic acids to Weinreb amides using Deoxo-Fluor reagent demonstrates the chemical's role in simplifying the preparation of functionalized amides, important intermediates in organic synthesis (A. Tunoori, J. White, & G. Georg, 2000).

Enantioselective Separation

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the search results . It is crucial to handle all chemicals with appropriate safety measures, and the Material Safety Data Sheet (MSDS) should be consulted for specific safety information.

properties

IUPAC Name

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O5S/c1-17(2)23(19,20)8-4-5-10(21-3)9(6-8)16-11(18)22-7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFQTASFAWKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120941
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate

CAS RN

1235440-73-9
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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